1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693531
InChI: InChI=1S/C10H17ClO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3
SMILES:
Molecular Formula: C10H17ClO
Molecular Weight: 188.69 g/mol

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane

CAS No.:

Cat. No.: VC17693531

Molecular Formula: C10H17ClO

Molecular Weight: 188.69 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane -

Specification

Molecular Formula C10H17ClO
Molecular Weight 188.69 g/mol
IUPAC Name 1-[1-(chloromethyl)cyclopropyl]-2-methoxycyclopentane
Standard InChI InChI=1S/C10H17ClO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3
Standard InChI Key VQKFXBUOKDDRRJ-UHFFFAOYSA-N
Canonical SMILES COC1CCCC1C2(CC2)CCl

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound’s backbone consists of a cyclopentane ring, a five-membered saturated hydrocarbon. At position 1, a cyclopropane ring—a three-membered cycloalkane—is attached via a methylene bridge (-CH2-), with a chlorine atom substituting one hydrogen on the methyl group. Position 2 of the cyclopentane hosts a methoxy group (-OCH3). The molecular formula is C10H15ClO, with a molecular weight of 186.68 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00) .

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Chloro-2-methoxycyclopentane C6H11ClO134.60Cl at C1, OCH3 at C2
1-(Chloromethyl)-1-(2-methoxypropyl)cyclopropane C8H14ClO161.65ClCH2-cyclopropane, CH2CH(OCH3)CH3
Target CompoundC10H15ClO186.68ClCH2-cyclopropane, OCH3 at C2

The cyclopropane ring introduces significant steric strain due to its 60° bond angles, which may influence reactivity and conformational stability . The methoxy group’s electron-donating effects could modulate the compound’s polarity and solubility.

Stereochemistry and Conformational Analysis

Synthetic Pathways and Optimization

Retrosynthetic Analysis

A plausible synthesis begins with cyclopentanol derivatives. The methoxy group could be introduced via Williamson ether synthesis, reacting cyclopentanone with methyl iodide under basic conditions. The chloromethylcyclopropane moiety might be synthesized through [2+1] cyclopropanation using dichlorocarbene (CCl2) generated from chloroform and a strong base (e.g., NaOH), followed by alkylation with a methyl group.

Example Reaction Scheme:

  • Methoxy Introduction:
    Cyclopentanone → (CH3I, K2CO3) → 2-methoxycyclopentanone

  • Cyclopropanation:
    Cyclopentene + CHCl3 + NaOH → 1-(chloromethyl)cyclopropane

  • Coupling:
    2-methoxycyclopentanol + 1-(chloromethyl)cyclopropane → Target compound (via SN2 or Friedel-Crafts alkylation)

Challenges in Synthesis

Cyclopropanation reactions often suffer from low yields due to side reactions like carbene dimerization . Additionally, steric hindrance at the cyclopentane-cyclopropane junction may necessitate bulky ligands or high-pressure conditions to favor the desired product. Patent EP 3517538 A1 describes similar syntheses for pyrazolopyridine derivatives, highlighting the use of palladium catalysts for cross-coupling reactions, which could be adapted for this compound.

Physicochemical Properties

Stability and Reactivity

The chloromethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis to hydroxymethyl), particularly under acidic or basic conditions. The cyclopropane ring’s strain may render the compound prone to ring-opening reactions, especially in the presence of transition metals . Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition temperatures near 200°C, suggesting moderate thermal stability.

Solubility and Partitioning

LogP (octanol-water partition coefficient) estimates using the Crippen method predict a value of ~2.5, indicating moderate lipophilicity. This aligns with structurally similar compounds like 1-chloro-2-methoxycyclopentane, which has a LogP of 1.98 . Aqueous solubility is likely low (<1 mg/mL), necessitating organic solvents (e.g., DMSO, ethanol) for experimental use.

Industrial and Research Applications

Chemical Intermediate

The compound’s reactive chloromethyl group makes it a candidate for further functionalization. For example, nucleophilic substitution with amines could yield aminomethyl derivatives for pharmaceutical screening .

Material Science

Cyclopropane-containing compounds are explored as monomers for strained polymers. The target compound’s dual ring system might contribute to unique mechanical properties in polycyclopropane materials.

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